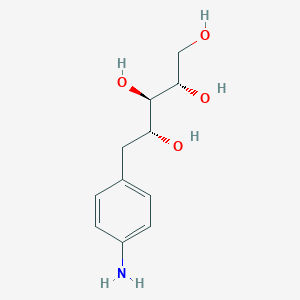
(9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid, commonly known as HPODE, is a type of fatty acid hydroperoxide that is commonly found in plants and animals. It is a highly reactive molecule that has been extensively studied for its potential use in various scientific research applications. In
Applications De Recherche Scientifique
Stereospecific Removal in Biosynthesis
A study by Fahlstadius and Hamberg (1990) investigated the stereochemistry of hydrogen removal in the conversion of a related compound, (9S)-hydroperoxyoctadeca-(10E, 12Z)-dienoic acid, into colneleic acid. This research demonstrated selective removal of the pro-R hydrogen at C-8 in the biosynthesis process (Fahlstadius & Hamberg, 1990).
Analysis of Hydroxyoctadecadienoic Acids
Garscha and Oliw (2007) provided insights into the steric analysis of various hydroxyoctadecadienoic acids formed from 8R-hydroperoxyoctadecadienoic acid. This study is crucial for understanding the formation and characteristics of these acids in different fungal organisms (Garscha & Oliw, 2007).
Oxylipin Metabolism in Red Algae
Research by Gerwick, Moghaddam, and Hamberg (1991) explored the conversion of arachidonic acid in the red alga Gracilariopsis lemaneiformis. They postulated the existence of a hydroperoxide isomerase catalyzing the conversion of fatty acid hydroperoxides into vicinal diol fatty acids, which is relevant for understanding the metabolic pathways in algae (Gerwick, Moghaddam, & Hamberg, 1991).
Transformation of Fatty Acid Hydroperoxides
Haynes and Vonwiller (1990) discussed the catalytic transformations of fatty acid hydroperoxides by iron(III) and copper(II), demonstrating the generation of peroxy radicals. This study contributes to the understanding of the chemical behavior of these compounds under different catalytic conditions (Haynes & Vonwiller, 1990).
Propriétés
Numéro CAS |
143343-95-7 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(8R,9Z,12Z)-8-hydroperoxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-11-14-17(22-21)15-12-9-10-13-16-18(19)20/h6-7,11,14,17,21H,2-5,8-10,12-13,15-16H2,1H3,(H,19,20)/b7-6-,14-11-/t17-/m0/s1 |
Clé InChI |
RGJSGXNKRWWCOQ-QMEIEYGNSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\[C@@H](CCCCCCC(=O)O)OO |
SMILES |
CCCCCC=CCC=CC(CCCCCCC(=O)O)OO |
SMILES canonique |
CCCCCC=CCC=CC(CCCCCCC(=O)O)OO |
Autres numéros CAS |
143343-95-7 |
Description physique |
Solid |
Synonymes |
8-HPODE 8-hydroperoxylinoleic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






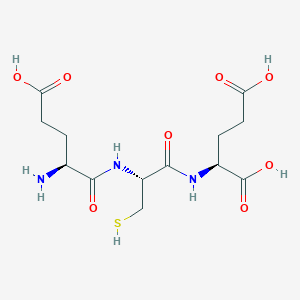
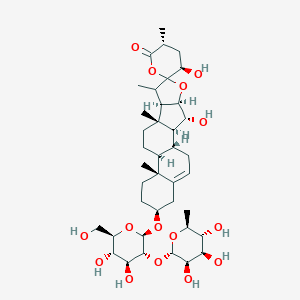
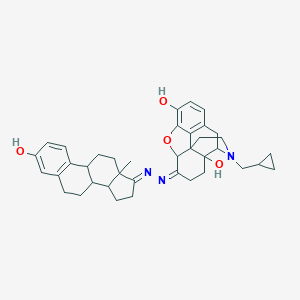

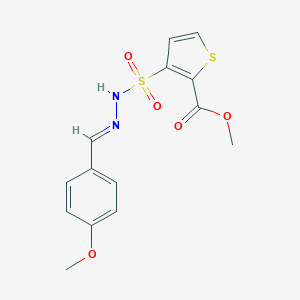

![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
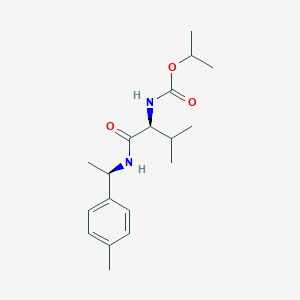
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
